molecular formula C6H5BrOS B060975 5-Bromo-4-methylthiophene-2-carbaldehyde CAS No. 189331-47-3

5-Bromo-4-methylthiophene-2-carbaldehyde

Cat. No. B060975
CAS RN: 189331-47-3
M. Wt: 205.07 g/mol
InChI Key: FATNNNCLTSHUQL-UHFFFAOYSA-N
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Description

5-Bromo-4-methylthiophene-2-carbaldehyde (5-BrMT-2-CA) is an organic compound with a wide range of applications in the fields of organic chemistry and biochemistry. It is a sulfur-containing heterocyclic aldehyde that is used as a building block for a variety of organic syntheses and as a substrate in biochemical studies. 5-BrMT-2-CA is a versatile compound that can be used in a variety of reactions such as condensation reactions, oxidation reactions, and aldol reactions. It has also been found to have a range of biochemical and physiological effects, making it a valuable tool for research in the life sciences.

Scientific Research Applications

  • Photochemical Synthesis : 5-Bromo-4-methylthiophene-2-carbaldehyde is used in photochemical synthesis to produce phenyl-2-thienyl derivatives. This process involves irradiation in benzene solution, indicating its potential in organic synthesis and material science applications (Antonioletti et al., 1986).

  • Functional Derivatives of Thiophene : This compound is involved in the nitration of thiophenes to yield nitro derivatives, showcasing its role in creating functional thiophene derivatives (Shvedov et al., 1973).

  • Synthesis of Schiff-base Ligands : It's used in the synthesis of Schiff base ligands, which have been characterized for their potential biological activities. This includes investigations into their antibacterial activities, indicating potential applications in medicinal chemistry (Uluçam et al., 2021).

  • Synthesis of Imidazole Derivatives : The compound is also involved in the synthesis of imidazole derivatives, exploring its applications in the synthesis of complex organic molecules (Iddon et al., 1995).

  • Exploration of Non-Linear Optical Properties : It is used in the synthesis of bromo-aniline derivatives via Suzuki cross-coupling reactions, with investigations into their non-linear optical properties and reactivity. This suggests its relevance in the field of materials science, particularly in the study of optical properties of organic compounds (Rizwan et al., 2021).

  • Facile Preparation for Eco-friendly Synthesis : Its derivatives are synthesized using eco-friendly methods, highlighting its role in green chemistry applications (Chen et al., 2014).

  • Synthesis of Thiophene Derivatives : It's utilized in the preparation of various thiophene derivatives, including 2-carbaldehydes and carbonitriles, contributing to the field of heterocyclic chemistry (Hawkins et al., 1994).

properties

IUPAC Name

5-bromo-4-methylthiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrOS/c1-4-2-5(3-8)9-6(4)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATNNNCLTSHUQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585946
Record name 5-Bromo-4-methylthiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

189331-47-3
Record name 5-Bromo-4-methyl-2-thiophenecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=189331-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-4-methylthiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-3-methylthiophene-5-carboxaldehyde
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Synthesis routes and methods I

Procedure details

To a solution of diethylamine (28 g, 0.383 mol) in anhydrous THF (400 mL) was added at −40° C. under nitrogen a solution of n-BuLi (2.5 M, 153 mL, 0.383 mol) in hexane. After addition, the solution was stirred at −40° C. under nitrogen for 30 minutes, cooled to −78° C. and treated dropwise with a solution of 2-bromo-3-methylthiophene (45 g, 0.254 mol) in anhydrous THF (450 mL). The reaction solution was stirred at −78° C. for 30 minutes and treated with anhydrous DMF (100 mL). The mixture was allowed to warm to ambient temperature and was quenched with 1N aqueous hydrochloride solution (1 L). The solution was extracted with ethyl acetate (3×450 mL) and the extracts washed with water, brine and dried (MgSO4). After removal of solvent in vacuo, the title compound was obtained as a white solid (46 g, 88.3%). A sample of the product was crystallized from hexane: mp 63–65° C.; IR (KBr) 1654 cm−1. 1H-NMR (CDCl3) δ 9.75 (s, 1H), 7.45 (s, 1H), 2.26 (s, 3H); MS (EI) m/z 204/206 (M+). Anal. Calc. For C6H5BrOS: C, 35.14; H, 2.46. Found: C, 35.00; H, 2.44.
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
153 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step Two
Name
Quantity
450 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Yield
88.3%

Synthesis routes and methods II

Procedure details

Aluminum chloride (14.6 g) was added portionwise to 2-bromo-3-methylthiophene (8.85 g) and dichloromethyl methyl ether (6.27 g) in dichloromethane (100 ml) under ice-cooling. The mixture was stirred at room temperature for 1 hour and poured into ice water, acidified with 1N hydrochloric acid and extracted with ethyl acetate. The extract was washed with aqueous sodium chloride, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography to give 5-bromo-4-methyl-2-thiophenecarbaldehyde (8.0 g). 5-Bromo-4-methyl-2-thiophenecarbaldehyde (6.18 g) was dissolved in acetonitrile (100 ml), and sodium dihydrogen phosphate (1.3 g) in water (20 ml) and 30% aqueous hydrogen peroxide (3.8 ml) were added. Further sodium chlorite (4.07 g) in water (50 ml) was added dropwise under ice-cooling. The mixture was stirred at room temperature for 2 hours, alkalified with 1N aqueous sodium hydroxide and washed with diethyl ether. The aqueous layer was acidified with 1N hydrochloric acid and extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give 5-bromo-4-methyl-2-thiophenecarboxylic acid (6.01 g) as crystals.
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
8.85 g
Type
reactant
Reaction Step One
Quantity
6.27 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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